Human VAP-1 Enzyme Inhibition: Potency Relative to Clinical-Stage Comparator BI-1467335
2-Amino-N-(prop-2-yn-1-yl)benzamide inhibits human VAP-1 (SSAO) with an IC50 of 32 nM [1]. In comparison, the clinical-stage VAP-1 inhibitor BI-1467335 (PXS-4728A) exhibits an IC50 of 5 nM in the same enzymatic assay format [2]. The target compound is therefore approximately 6.4-fold less potent than the advanced clinical candidate but remains a validated, commercially accessible tool compound for VAP-1 research.
| Evidence Dimension | Inhibitory potency against human VAP-1 (SSAO) enzyme |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | BI-1467335 (PXS-4728A): IC50 = 5 nM |
| Quantified Difference | 6.4-fold less potent (32 nM vs 5 nM) |
| Conditions | Radiochemistry-enzymatic assay using 14C-benzylamine as artificial substrate, 25°C |
Why This Matters
Provides a benchmark against a well-characterized clinical candidate, enabling researchers to contextualize potency and select the appropriate tool compound for their specific assay requirements and budget constraints.
- [1] BindingDB. BDBM128993: 2-amino-N-(prop-2-yn-1-yl)benzamide. IC50 = 32 nM for human VAP-1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=128993 (accessed 2026). View Source
- [2] AAA Biotech. BI-1467335 (PXS-4728A) Inhibitor Datasheet. IC50 = 5 nM for human VAP-1. https://www.aaabiotech.com/inhibitor/bi-1467335/3602040 (accessed 2026). View Source
